Tris(chloropropyl) thiophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

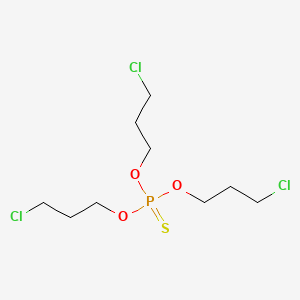

Tris(chloropropyl) thiophosphate is a chemical compound that belongs to the class of organophosphates. It is characterized by the presence of three chloropropyl groups attached to a thiophosphate core. This compound is commonly used as a flame retardant in various industrial applications due to its ability to inhibit or resist the spread of fire.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(chloropropyl) thiophosphate is typically synthesized through the reaction of propylene oxide with phosphoryl chloride in the presence of a catalyst. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained. The general reaction can be represented as follows: [ \text{3 CH}_2\text{CH(Cl)CH}_3 + \text{POCl}_3 \rightarrow \text{(CH}_2\text{CH(Cl)CH}_3\text{)}_3\text{P=S} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products. The final product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tris(chloropropyl) thiophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates.

Reduction: Reduction reactions can convert the thiophosphate group to a phosphine.

Substitution: The chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.

Major Products

Oxidation: Phosphates and chlorinated by-products.

Reduction: Phosphines and hydrogen chloride.

Substitution: Substituted phosphates with various functional groups.

Scientific Research Applications

Tris(chloropropyl) thiophosphate has a wide range of applications in scientific research:

Chemistry: Used as a flame retardant additive in polymers and resins.

Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.

Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceuticals.

Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and coatings.

Mechanism of Action

The mechanism by which tris(chloropropyl) thiophosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also interferes with the combustion process by releasing chlorine radicals that inhibit the propagation of free radicals in the flame.

Comparison with Similar Compounds

Similar Compounds

Tris(chloropropyl) phosphate: Similar in structure but contains a phosphate group instead of a thiophosphate group.

Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different alkyl groups.

Tris(2-chloroisopropyl) phosphate: A structural isomer with different positioning of the chlorine atoms.

Uniqueness

Tris(chloropropyl) thiophosphate is unique due to its thiophosphate core, which imparts different chemical properties compared to its phosphate analogs. This uniqueness allows it to be used in specific applications where enhanced flame retardancy and stability are required.

Biological Activity

Tris(chloropropyl) thiophosphate (TCPP) is an organophosphate flame retardant that has garnered attention due to its widespread use and potential biological effects. This article reviews the biological activity of TCPP, focusing on its effects on various biological systems, including aquatic organisms, human cells, and potential genotoxicity.

TCPP is primarily used as a flame retardant in various materials, including plastics and textiles. Its chemical structure allows it to act effectively in preventing ignition and slowing down the spread of fire. However, its environmental persistence and bioaccumulation potential raise concerns regarding its safety.

1. Effects on Marine Organisms

TCPP has been shown to impact marine life significantly. A study on the mussel Mytilus galloprovincialis revealed that exposure to TCPP increased reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in hemocytes. The study indicated a hormesis phenomenon where low doses inhibited immune responses while high doses stimulated them, suggesting a complex interaction with the immune system .

| Concentration (nmol/L) | Reactive Oxygen Species (ROS) | Apoptosis Induction | Immune Gene Expression |

|---|---|---|---|

| 10 | Increased | Low | Downregulated lysozymes |

| 100 | Significantly increased | High | Upregulated TLR, galectin |

2. Effects on Human Cells

Research indicates that TCPP can induce apoptosis in human renal cells (HEK293T and HK-2). The half-maximal inhibitory concentration (IC50) values were found to be 1.392 mM for HEK293T and 1.099 mM for HK-2 cells, demonstrating a dose-dependent relationship between TCPP exposure and cell viability reduction . Flow cytometry analysis confirmed that TCPP treatment led to increased apoptosis rates correlating with higher concentrations.

| Cell Type | IC50 (mM) | Apoptosis Rate (%) |

|---|---|---|

| HEK293T | 1.392 | Increased with dose |

| HK-2 | 1.099 | Increased with dose |

3. Genotoxicity Studies

Genotoxicity assessments of TCPP have yielded mixed results. In cultured human lymphocytes, TCPP exhibited marginal genotoxic effects at higher concentrations (30-40 µg/mL), showing significant cytotoxic effects but no clear mutagenicity at lower concentrations . The overall findings suggest that while TCPP may induce some level of genetic damage, it does not appear to be highly genotoxic under standard testing conditions.

Case Study 1: Aquatic Toxicology

A study assessed the toxicological impacts of TCPP on Ciona intestinalis, an ascidian model organism. Results indicated developmental impairments in muscle and nervous system structures following prolonged exposure to TCPP, highlighting its potential risks in marine ecosystems .

Case Study 2: Human Health Risk

In a controlled study involving Wistar rats, TCPP was administered at varying doses to evaluate its metabolic elimination and potential health risks. Results showed rapid elimination through urine and feces, with over 89% of the administered dose excreted within 72 hours . This suggests a relatively low bioaccumulation risk but raises concerns about chronic exposure effects.

Properties

CAS No. |

52797-93-0 |

|---|---|

Molecular Formula |

C9H18Cl3O3PS |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

tris(3-chloropropoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H18Cl3O3PS/c10-4-1-7-13-16(17,14-8-2-5-11)15-9-3-6-12/h1-9H2 |

InChI Key |

XIXQYPDYOGTEEY-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=S)(OCCCCl)OCCCCl)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.